2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol
Overview
Description
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the 4-methylphenyl group and the ethanolamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and functionalization processes. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine or nitric acid for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine moiety can yield aldehydes or carboxylic acids, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are known for their diverse biological activities.
Uniqueness
2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylphenyl group and the ethanolamine moiety differentiates it from other thienopyrimidine derivatives, potentially enhancing its bioactivity and making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-2-4-11(5-3-10)12-8-20-15-13(12)14(16-6-7-19)17-9-18-15/h2-5,8-9,19H,6-7H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVMDSFJQIKJQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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